2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

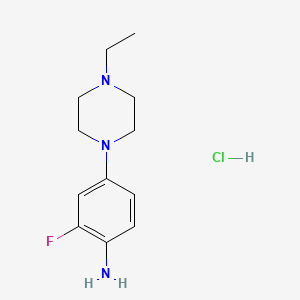

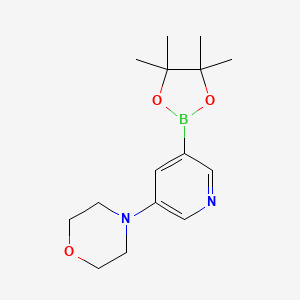

“2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C9H7ClN4O2S . It has a molecular weight of 270.70 g/mol . The compound is also known by other names such as “5-Thiazolecarboxylic acid, 2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-” and “2-[(6-chloro-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxylic acid” among others .

Molecular Structure Analysis

The InChI code for the compound is "InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14)" . The compound has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors .Physical And Chemical Properties Analysis

The compound has a computed exact mass of 269.9978243 g/mol and a monoisotopic mass of 269.9978243 g/mol . It has a rotatable bond count of 3 .Aplicaciones Científicas De Investigación

Key Synthetic Intermediate

This compound is a key synthetic intermediate of dasatinib (BMS-354825), which is a dual BCR/ABL and Src family tyrosine kinase inhibitor .

Treatment of Chronic Myelogenous Leukemia (CML)

Dasatinib, for which this compound is a key synthetic intermediate, is used for the treatment of chronic myelogenous leukemia (CML) . CML is a type of cancer that starts in certain blood-forming cells of the bone marrow.

Inhibitor of Src Family Tyrosine Kinase

As a key synthetic intermediate of dasatinib, this compound indirectly acts as an inhibitor of Src family tyrosine kinases . These kinases are important in the regulation of growth and differentiation of cells, and their dysregulation can lead to various forms of cancer.

Inhibitor of BCR/ABL

Dasatinib, synthesized using this compound, is a dual BCR/ABL inhibitor . The BCR-ABL gene fusion happens in most cases of CML, leading to the production of an abnormal tyrosine kinase that supports the growth of leukemia cells.

Mecanismo De Acción

Target of Action

The primary targets of 2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid are the Src and Abl kinases . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, division, and survival.

Mode of Action

This compound acts as a potent inhibitor of Src and Abl kinases . It binds to these kinases, preventing them from performing their normal function. This disruption in kinase activity leads to changes in the downstream signaling pathways.

Biochemical Pathways

The inhibition of Src and Abl kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth and survival. Therefore, the compound’s action can lead to the inhibition of cell proliferation, particularly in cancer cells where these kinases are often overactive .

Result of Action

The result of the compound’s action is a potent antitumor activity in preclinical assays . By inhibiting Src and Abl kinases, it can effectively halt the proliferation of tumor cells, demonstrating its potential as a therapeutic agent in cancer treatment.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4O2S/c1-4-12-6(10)2-7(13-4)14-9-11-3-5(17-9)8(15)16/h2-3H,1H3,(H,15,16)(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPDNDFKYFKQNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50735198 |

Source

|

| Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((6-Chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid | |

CAS RN |

1251716-89-8 |

Source

|

| Record name | 2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251716-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50735198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)